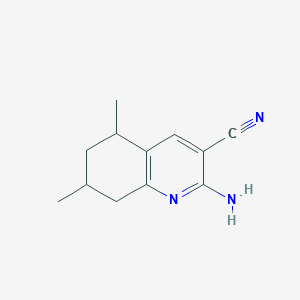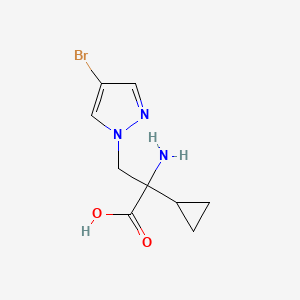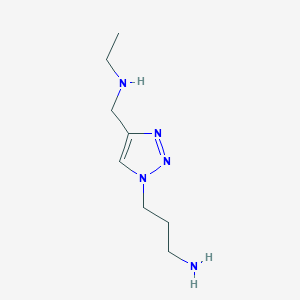
3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine is a compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Ethylamino Group: This step involves the alkylation of the triazole ring with an ethylamine derivative under basic conditions.
Attachment of the Propan-1-amine Group: This can be done through a nucleophilic substitution reaction where the triazole ring is reacted with a suitable alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring into a more saturated ring system.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Saturated ring systems.
Substitution Products: Various alkylated derivatives depending on the electrophile used.
科学的研究の応用
3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with various molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine groups can form ionic bonds with negatively charged sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen.
Uniqueness
3-(4-((Ethylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H17N5 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-[4-(ethylaminomethyl)triazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C8H17N5/c1-2-10-6-8-7-13(12-11-8)5-3-4-9/h7,10H,2-6,9H2,1H3 |
InChIキー |
RTJUUVLNYLAGRO-UHFFFAOYSA-N |
正規SMILES |
CCNCC1=CN(N=N1)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


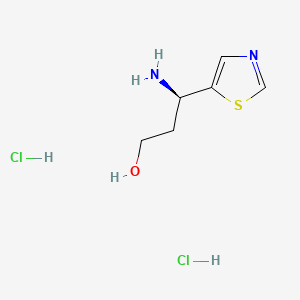
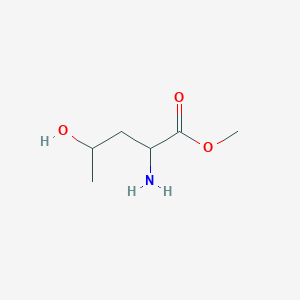
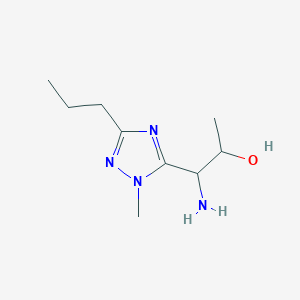

![[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B13632222.png)
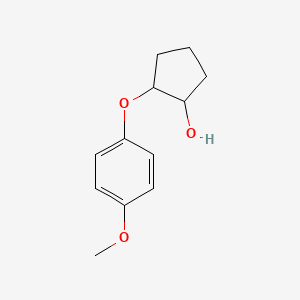
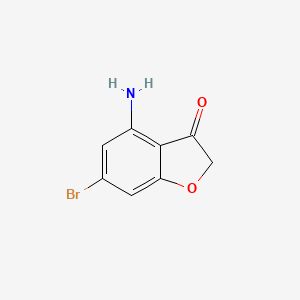

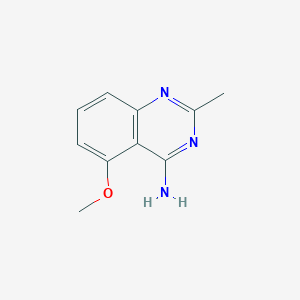
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
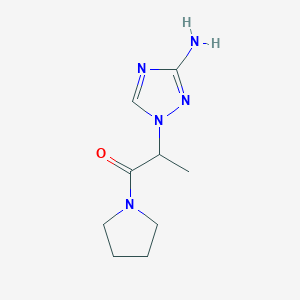
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)
